molecular formula C9H19NO4Si B3029200 N-(3-(Trimethoxysilyl)propyl)acrylamide CAS No. 57577-96-5

N-(3-(Trimethoxysilyl)propyl)acrylamide

Cat. No. B3029200
Key on ui cas rn: 57577-96-5
M. Wt: 233.34 g/mol
InChI Key: XGHNWFFWGDCAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04861906

Procedure details

A one liter, three-necked flask equipped with a thermometer, stirring paddle, air tight stirring sleeve, N2 inlet and dropping funnel was charged with aminopropyltrimethoxysilane (100.0 g, 0.558 moles), toluene (160.1 g), sodium methoxide (33.16 g, 0.614 moles) and methanol (10.11 g). The mixture was stirred under N , atmosphere and cooled to 0° C using a dry ice/isopropanol bath. To this, 55.37 g (0.614 moles) of acrylyl chloride dissolved in 100 g of toluene was added gradually over a period of 30 minutes. The mixture was agitated for another 30 minutes. By-product sodium chloride was removed by filtration and the solvent was removed under reduced pressure to obtain acrylamidopropyltrimethoxysilane in essentially quantitative yield. Sodium nitrite (0.001 g) was added as an inhibitor.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
33.16 g
Type
reactant
Reaction Step Two
Quantity
160.1 g
Type
solvent
Reaction Step Two
Quantity
10.11 g
Type
solvent
Reaction Step Two
Quantity
55.37 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[NH2:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].C[O-].[Na+].[C:17](Cl)(=[O:20])[CH:18]=[CH2:19]>C1(C)C=CC=CC=1.CO>[C:17]([NH:3][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:8][CH3:9])[O:10][CH3:11])(=[O:20])[CH:18]=[CH2:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Name
sodium methoxide
Quantity
33.16 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
160.1 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10.11 g
Type
solvent
Smiles
CO
Step Three
Name
Quantity
55.37 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under N , atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one liter, three-necked flask equipped with a thermometer
ADDITION
Type
ADDITION
Details
was added gradually over a period of 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was agitated for another 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
By-product sodium chloride was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)NCCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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